Dibutyl disulfide
Description
Overview of Organosulfur Compounds in Chemical and Biological Systems
Organosulfur compounds are a broad class of organic molecules containing at least one carbon-sulfur bond. These compounds are integral to both chemical and biological systems, playing crucial roles in a variety of processes. In nature, organosulfur compounds are ubiquitous, found in essential amino acids like methionine and cysteine, vitamins such as thiamine (B1217682) and biotin, and coenzymes like coenzyme A. The presence of sulfur imparts unique chemical reactivity to these molecules, allowing them to participate in a wide range of biochemical reactions. For instance, the thiol groups in cysteine residues are fundamental to the structure and function of many proteins and enzymes.
In the realm of chemistry, organosulfur compounds are valued for their versatility in synthesis. The sulfur atom can exist in various oxidation states, leading to a diverse array of functional groups, including thiols, sulfides, disulfides, sulfoxides, and sulfones. This diversity in structure translates to a wide spectrum of chemical reactivity, making them valuable intermediates and reagents in organic synthesis. Furthermore, organosulfur compounds have found applications in materials science, agriculture, and the food industry.
Significance of Disulfide Bonds in Chemical Structure and Reactivity
The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol groups. This bond is a defining feature of dibutyl disulfide and plays a pivotal role in its chemical behavior and the broader field of chemistry and biochemistry. In proteins, disulfide bridges between cysteine residues are critical for stabilizing their three-dimensional structures. researchgate.net This structural reinforcement is essential for the proper function of many enzymes and signaling proteins.
The reactivity of the disulfide bond is characterized by its susceptibility to both reduction and oxidation. It can be readily cleaved by reducing agents to regenerate the corresponding thiols. This reversible nature of the disulfide bond is a key aspect of its function in biological redox regulation. Conversely, the sulfur atoms in a disulfide bond can be oxidized to higher oxidation states, such as in thiosulfinates and thiosulfonates, further expanding the chemical diversity of organosulfur compounds. The unique reactivity of the disulfide bond also makes it a valuable functional group in the synthesis of novel materials and polymers.
Historical Context and Evolution of this compound Research
The study of organosulfur compounds dates back to the 19th century, with early investigations focusing on the isolation and characterization of naturally occurring sulfur-containing molecules. While a specific timeline for the discovery of this compound is not extensively documented in early literature, its study is intrinsically linked to the broader exploration of dialkyl disulfides. Initial research in this area was largely driven by the desire to understand the chemical composition of fossil fuels and the vulcanization process of rubber, where sulfur compounds play a central role.
In the mid-20th century, with the advent of modern analytical techniques such as spectroscopy and chromatography, the study of specific organosulfur compounds like this compound became more detailed. Researchers were able to accurately determine its physical and chemical properties, leading to a better understanding of its reactivity. This foundational knowledge paved the way for its exploration in various applications. Early research highlighted its potential as a vulcanizing agent in the rubber industry. chemicalbook.com More recently, academic research has expanded to investigate its role as a flavor compound in food chemistry, its potential applications in agriculture as a nematicide, and its use as a precursor in the synthesis of advanced materials. researchgate.netresearchgate.net The evolution of this compound research reflects the broader trends in organic chemistry, moving from basic characterization to the targeted design and application of functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(butyldisulfanyl)butane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSBWGCGSUXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSSCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060874 | |
| Record name | Disulfide, dibutyl | |
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Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Dibutyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
629-45-8 | |
| Record name | Butyl disulfide | |
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| Record name | n-Butyl disulfide | |
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| Record name | Butyl disulfide | |
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| Record name | Disulfide, dibutyl | |
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| Record name | Disulfide, dibutyl | |
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| Record name | Dibutyl disulphide | |
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| Record name | DIBUTYL DISULFIDE | |
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| Record name | Dibutyl disulfide | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Mechanistic Studies of Dibutyl Disulfide
Direct Synthesis Routes for Dibutyl Disulfide
Direct synthesis routes primarily involve the oxidation of thiols, leading to the formation of the S-S bond. These methods can be further classified based on the nature of the oxidant and the catalytic system employed.
Oxidation of Thiols for Disulfide Synthesis
The oxidative coupling of thiols (RSH) to disulfides (RSSR) is a fundamental reaction in organosulfur chemistry. This transformation can be achieved using various catalytic and metal-free approaches.
Catalytic oxidation methods offer efficient pathways for disulfide synthesis. One such example involves molybdenum-based catalysts. Dioxomolybdenum(VI) complexes, such as MoO₂Cl₂(DMSO)₂, have been investigated for their catalytic activity in oxidation reactions, including the deoxygenation of sulfoxides to sulfides osti.govresearchgate.net. While direct synthesis of this compound specifically using MoO₂Cl₂(DMSO)₂ is not explicitly detailed in the provided search results, the general principle of using such complexes for oxygen atom transfer and oxidation of sulfur-containing compounds is established.
The catalyst MoO₂Cl₂(DMSO)₂ can be easily prepared and utilized with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and an oxidant osti.gov. The mechanism often involves the oxidation of an alcohol by DMSO, which generates water and dimethyl sulfide (B99878) as byproducts osti.gov. This highlights the role of molybdenum catalysts in facilitating redox reactions involving sulfur species.
Metal-free oxidation approaches provide environmentally benign and operationally simple alternatives for disulfide synthesis. N-fluorobenzenesulfonimide (NFSI) is a prominent example of a metal-free oxidant effectively used for the conversion of thiols to their corresponding disulfides researchgate.netsioc-journal.cn.
The method utilizing NFSI for disulfide bond formation is characterized by its simplicity, rapidity, and efficiency, proceeding under mild reaction conditions without the need for external bases or metals researchgate.netsioc-journal.cn. A significant advantage of this approach is its ability to prevent over-oxidation, ensuring the selective formation of the disulfide product researchgate.net. This makes NFSI a valuable reagent for the controlled synthesis of disulfides from thiols.
Detailed research findings on the efficiency of NFSI in thiol oxidation to disulfides indicate high yields and short reaction times, making it a practical synthetic tool.
Table 1: Representative Metal-Free Oxidation of Thiols to Disulfides using N-Fluorobenzenesulfonimide (NFSI)
| Substrate (Thiol) | Oxidant | Conditions | Product (Disulfide) | Key Features |
| Various Thiols | NFSI | Metal-free, base-free, mild, rapid | Corresponding Disulfides | Efficient, selective (no over-oxidation), short reaction times researchgate.netsioc-journal.cn |
Nucleophilic Substitution Mechanisms in Disulfide Formation
Disulfide bonds can also be formed through nucleophilic substitution mechanisms, particularly involving sulfur-containing anions and electrophilic sulfur species.
The formation of disulfide bonds via nucleophilic substitution is a well-understood process. The classical thiol-disulfide exchange reaction exemplifies this, proceeding through a bimolecular nucleophilic substitution (Sₙ2) mechanism . In this mechanism, a thiolate anion (RS⁻) acts as a nucleophile, attacking an electrophilic sulfur atom within an existing disulfide bond (R'S–S''R'') . The reaction proceeds via a linear trisulfide transition state, which allows for charge delocalization across the sulfur atoms . The nucleophilicity of thiolates is enhanced in the presence of a base, which deprotonates the thiol to form the more reactive thiolate anion .
An example of this mechanism in the context of this compound synthesis involves the use of sodium sulfide (Na₂S) and sulfur powder (S₈) to generate a polysulfide intermediate . This intermediate contains electrophilic sulfur atoms. Subsequent reaction with an alkyl halide, such as 2-bromobutane (B33332) (to form di-sec-butyl disulfide), occurs via a nucleophilic substitution where the sulfide anion (S²⁻) attacks the electrophilic sulfur in the polysulfide chain, ultimately leading to the formation of the disulfide .
Phase-transfer catalysts (PTCs) play a critical role in facilitating reactions between reactants located in immiscible phases, such as aqueous and organic phases. Tetrabutylammonium (B224687) bromide (TBAB) is a widely recognized and utilized quaternary ammonium (B1175870) salt that functions effectively as a PTC wikipedia.orgthegoodscentscompany.comsigmaaldrich.comphasetransfercatalysis.comgoogle.com.
In the synthesis of disulfides, particularly when one reactant is in an aqueous phase and the other in an organic phase, TBAB helps to shuttle the reactants across the interface, thereby improving reaction efficiency and yields google.com. For instance, in the microwave-assisted synthesis of di-sec-butyl disulfide, TBAB mediates the reactivity between aqueous sodium polysulfide and organic 2-bromobutane . This allows the nucleophilic polysulfide species, generated in the aqueous phase, to react with the organic alkyl halide, which would otherwise have limited interaction.
TBAB is favored in industrial applications due to its cost-effectiveness, environmental friendliness, operational simplicity, and potential for recycling wikipedia.org. Its ability to enhance molecular collisions and energy transfer, especially when combined with techniques like microwave irradiation, can significantly reduce reaction times .
Table 2: Role of Tetrabutylammonium Bromide (TBAB) in Disulfide Synthesis
| Catalyst | Role | Example Application | Benefits |
| Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst (PTC) | Synthesis of di-sec-butyl disulfide from aqueous sodium polysulfide and organic 2-bromobutane | Improves reaction efficiency, shuttles reactants between immiscible phases, cost-effective, environmentally friendly, operationally simple wikipedia.orggoogle.com |
Comparative Analysis of Synthesis Routes
Yield, Selectivity, and Reaction Conditions
Various synthetic routes have been developed for the preparation of this compound, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. One efficient method involves the solvent-free oxidation of 1-butanethiol (B90362) using a mixture of potassium permanganate (B83412) and copper sulfate (B86663) pentahydrate. This approach has demonstrated a high yield of 95% for this compound within a short reaction time of 15 minutes under mild conditions. mdma.ch
Another notable clean synthesis method, particularly for di-tert-butyl disulfide (a structurally related compound), utilizes cuprous chloride (CuCl), cupric chloride (CuCl₂), or a mixture thereof as catalysts, along with hydrogen peroxide (H₂O₂) as an oxidant. This method, employing acetone (B3395972) as a solvent, achieves a high conversion rate of tert-butyl mercaptan (98-100%) and a selectivity of 90-96% for the disulfide product. The reaction temperature can be controlled between -20°C and 70°C, and the process is characterized by short reaction times. google.comgoogle.com
Microwave-assisted synthesis presents another avenue, exemplified by the preparation of di-sec-butyl disulfide. This method involves generating a polysulfide intermediate from sodium sulfide (Na₂S) and sulfur powder (S₈), which then reacts with 2-bromobutane in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Optimal yields are achieved with microwave irradiation at 500 W for 0.5 hours. Key benefits include reduced catalyst loading (0.3% compared to 0.5–2.5% in conventional methods) and significantly shorter reaction times (0.5 hours versus 3–8 hours).
The use of Supported Catalysts with Ionic Liquid Layer (SCILL) systems has also been explored for the oxidative S-S coupling of 1-butanethiol to this compound. These catalysts, which include metal-supported catalysts like 5% Pt/SiO₂, 5% Ru/SiO₂, 5% Ru/C, and 5% Pt/OMS-2, exhibit high selectivity, with quantitative conversion to the disulfide. The 5% Pt-OMS-2 catalyst demonstrated the highest activity under mild temperatures and pressures, using air as the oxidation source in cyclohexane (B81311) as a nonpolar solvent, typically at reflux temperature for 5 hours. rsc.orgrsc.orgresearchgate.net
Recent advancements include mechanochemical strategies, such as ball milling, which enable the solvent-, oxidant-, catalyst-, and auxiliary abrasive-free construction of disulfides through stainless steel-induced S–H activation. This method yields 41–99.9% of disulfides within 30–90 minutes. Gram-scale synthesis has been successfully performed, achieving isolated yields of 91.4% to 95.8%. rsc.org Furthermore, nickel-catalyzed reductive coupling strategies have been developed for the selective formation of both symmetrical and unsymmetrical disulfides from thiosulfonates, achieving yields up to 99% for symmetric disulfides. rsc.org
The following table summarizes some of the key reaction conditions and outcomes for this compound synthesis:
| Synthetic Method | Precursor(s) | Catalyst/Oxidant | Reaction Conditions | Yield | Selectivity | Reaction Time | Reference |
| Solvent-free Oxidation | 1-Butanethiol | KMnO₄/CuSO₄·5H₂O | Mild conditions | 95% | N/A | 15 min | mdma.ch |
| Clean Synthesis (Di-tert-butyl disulfide) | tert-Butyl mercaptan | CuCl/CuCl₂ + H₂O₂ | -20°C to 70°C, Acetone solvent | High | 90-96% | Short | google.comgoogle.com |
| Microwave-Assisted (Di-sec-butyl disulfide) | Na₂S, S₈, 2-bromobutane | TBAB | 500 W, 0.5 hours | Optimal | N/A | 0.5 hours | |
| SCILL Catalysis | 1-Butanethiol | Pt/OMS-2 (with ionic liquid) | Reflux in cyclohexane, air as oxidant, 5 hours | High | Quantitative | 5 hours | rsc.orgrsc.orgresearchgate.net |
| Mechanochemical (General Disulfide Synthesis) | Thiols | Stainless steel (ball milling) | Solvent-free, oxidant-free, catalyst-free | 41-99.9% | N/A | 30-90 min | rsc.org |
| Nickel-catalyzed Reductive Coupling (Symmetric) | Thiosulfonates | Nickel catalyst | Mild conditions | Up to 99% | High | N/A | rsc.org |
Industrial Scalability and Cost-Effectiveness
The industrial production of this compound, and disulfides in general, prioritizes cost efficiency and scalability. The clean synthesis method utilizing cuprous chloride/cupric chloride and hydrogen peroxide is considered suitable for industrial production. This is due to the affordability and recyclability of the catalyst and solvent (acetone), minimal catalyst consumption, and excellent catalytic performance, coupled with short reaction times and high conversion rates. google.com
For industrial-scale production, continuous flow reactors are often employed to maintain consistent reaction conditions, along with in-line purification systems to remove byproducts. Process optimization studies emphasize parameters such as residence time (typically 2–3 hours) and atmospheric pressure. The use of specific solvents, like toluene, can reduce viscosity and improve mass transfer, leading to conversion rates exceeding 90%. However, the market for such compounds can be influenced by fluctuations in raw material prices and disruptions in the supply chain. giiresearch.com
Environmental Impact of Synthetic Methods
The environmental impact of synthetic methodologies for this compound is a critical consideration, with a growing emphasis on green chemistry principles. Traditional synthesis methods for disulfides often involve the use of costly precious metals, toxic solvents, oxidants, and harsh reaction conditions, which can contribute to environmental pollution. rsc.org Additionally, the use of low-carbon chain mercaptans, such as 1-butanethiol, as precursors can pose environmental challenges due to their foul odor, volatility, and corrosive nature to equipment. chemicalbook.com
In response to these concerns, research and development efforts are increasingly focused on green chemistry practices. The clean synthesis method using copper chlorides and hydrogen peroxide is designed to meet clean production requirements, facilitating the convenient recycling of both the catalyst and the solvent. google.com The mechanochemical strategy, being solvent-, oxidant-, catalyst-, and auxiliary abrasive-free, represents a significant step towards environmentally benign synthesis. rsc.org
Broader green chemistry approaches in organic synthesis aim to minimize environmental impact through strategies such as:
Use of Green Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, tert-butanol, or ethyl acetate (B1210297). mdpi.comtandfonline.com
Solvent-Free Synthesis: Conducting reactions without the need for any solvent. mdpi.comijpsr.com
Sustainable Catalytic Materials: Developing and utilizing catalysts that are less toxic, recyclable, and derived from sustainable sources. mdpi.comijpsr.com
Reduced Energy Consumption: Designing processes that require less energy, often by operating at ambient temperatures or using alternative energy sources like microwave or ultrasound irradiation. mdpi.comijpsr.com
Improved Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. mdpi.com
These advancements contribute to a more sustainable chemical industry by reducing waste, lowering energy requirements, and minimizing the use of hazardous substances. mdpi.comtandfonline.comijpsr.com
Catalytic Applications and Mechanisms of Dibutyl Disulfide
Dibutyl Disulfide as a Catalyst and Cocatalyst in Organic Reactions
Disulfides, including this compound, exhibit diverse catalytic capabilities, functioning as photocatalysts, hydrogen atom transfer (HAT) catalysts, initiators, or cocatalysts in organic synthesis. beilstein-journals.orgresearchgate.net The fundamental principle underlying their catalytic action involves the facile cleavage of the sulfur-sulfur (S-S) bond, typically under photoirradiation, to generate thiyl radicals (RS•). beilstein-journals.orgresearchgate.net These thiyl radicals possess a unique ability to reversibly add to unsaturated bonds, thereby promoting a wide array of radical bond-forming reactions. beilstein-journals.org This characteristic positions disulfides as a class of green, economic, mild, and chemoseelective radical catalysts. beilstein-journals.orgresearchgate.net
Thiyl radicals derived from disulfides are recognized as excellent hydrogen atom transfer (HAT) catalysts, particularly within photoredox catalysis systems. beilstein-journals.orgresearchgate.net HAT is a fundamental process in radical chemistry, characterized by the concerted movement of an electron and a proton from a hydrogen donor to an accepting species. acs.org Sulfur-centered free radical compounds, such as those generated from disulfides, are commonly employed as HAT catalysts, often being prepared in situ from thiols or their oxidized disulfide forms. researchgate.net For instance, disulfides have been shown to act as HAT cocatalysts in reactions like [4+2] cycloadditions, where they facilitate the transfer of hydrogen atoms to enable the desired transformation. beilstein-journals.orgresearchgate.net
This compound can function as an initiator by generating reactive radicals that commence a reaction cascade. beilstein-journals.orgresearchgate.net Its role as a cocatalyst is also significant, where it works in concert with other catalytic systems to enhance reaction efficiency or selectivity. In photoredox catalysis, for example, disulfides can be employed alongside photocatalysts like acridinium (B8443388) derivatives. In such dual catalytic systems, the photocatalyst might initiate the cleavage of a bond (e.g., C-Cl bond), while the disulfide-derived thiyl radicals facilitate subsequent processes, such as hydrogen or deuterium (B1214612) transfer. acs.orgresearchgate.net This synergistic action allows for the achievement of transformations that might otherwise be challenging, often under mild and environmentally favorable conditions. researchgate.net
Specific Catalytic Reaction Types
Disulfides, including this compound, have proven useful in a diverse range of organic photoreactions. These include cyclizations, anti-Markovnikov additions to olefins, aromatic olefin carbonylations, and isomerization reactions. beilstein-journals.orgresearchgate.net
This compound plays a notable role in various cyclization reactions, particularly in radical-promoted processes. A key example is its application in [3+2] cycloaddition reactions. In 1997, Jung and co-workers demonstrated the use of this compound in the synthesis of polycyclic frameworks via the irradiation of vinylcyclopropanes with alkenes or alkynes. beilstein-journals.orgcapes.gov.br This method successfully yielded bi- or tricyclic products with yields typically ranging from 54% to 88%. beilstein-journals.orgcapes.gov.br
The mechanism for these [3+2] cycloadditions involves the addition of a butylthio radical, generated by the photolysis of this compound, to an alkenylcyclopropane. This step produces a cyclopropylcarbinyl radical, which then undergoes ring-opening to form a homoallylic radical. This homoallylic radical subsequently adds to an alkene or alkyne radical trap, generating a new alkyl radical. The process concludes with a final cyclization and elimination of the alkylthio radical, regenerating the catalyst and forming the desired bi- or tricyclic product. capes.gov.br It is important to note that the products formed through this cyclization process are often obtained as diastereomeric mixtures. capes.gov.br
The following table summarizes representative yields from this compound-catalyzed [3+2] cycloaddition reactions:
| Reactants (Example) | Products (Type) | Yield Range (%) | Citation |
| Vinylcyclopropanes with alkenes or alkynes | Bi- or Tricyclic | 54–88 | beilstein-journals.orgcapes.gov.br |
| Bicyclo[3.1.0]hex-2-en-6-yl carboxylate with alkenes or alkynes | Bi- or Tricyclic | 54–88 | capes.gov.br |
| 6-vinylbicyclo[3.1.0]hexan-2-one with ethyl vinyl ether or cyclopentene | Bi- or Tricyclic | 66–68 | capes.gov.br |
Beyond general cyclizations, disulfides have also been implicated in enantioselective cyclization reactions. A notable development in this area was reported in 2014 by Maruoka and co-workers, who described an excellent thiyl radical-catalyzed enantioselective cyclization reaction involving vinylcyclopropanes and alkenes. beilstein-journals.orgresearchgate.net While the specific disulfide used in this enantioselective process is not explicitly stated as this compound in the provided snippets, the general involvement of thiyl radicals, which can be generated from various disulfides, highlights the potential for such compounds in asymmetric catalysis. Separately, di-tert-butyl disulfide has been investigated in enantioselective oxidation reactions to produce chiral thiosulfinates, catalyzed by vanadium complexes, indicating the broader potential for chiral induction in disulfide-mediated transformations. nih.gov
Anti-Markovnikov Additions
Disulfides have been demonstrated to catalyze anti-Markovnikov additions to olefins and alkynes. For instance, in 2017, a class of disulfide-cocatalyzed anti-Markovnikov olefin hydration reactions was reported. This system utilized 9-mesityl-10-methylacridinium (B1239669) (Acr+–Mes–ClO4−) and diphenyl disulfide as a photoredox catalyst to synthesize primary and secondary alcohols from terminal and internal olefins with high regioselectivity and yields up to 96% wikipedia.org.
While diphenyl disulfide is frequently cited in such reactions, this compound has also shown catalytic activity in addition reactions. For example, it promotes the addition of this compound and dibutyl diselenide to 1-octyne, yielding (Z)-1-butylseleno-2-butylthio-1-octene with similar selectivity, although with lower catalytic activity compared to some other systems fishersci.co.uk. The general principle involves the triplet-triplet energy transfer activation of disulfides for chemoselective anti-Markovnikov hydroalkyl/aryl thiolation of alkenes and alkynes fishersci.co.uk.
Aromatic Olefin Carbonylations
Disulfides are known to catalyze aromatic olefin carbonylations wikipedia.orgfishersci.ca. These reactions involve the incorporation of a carbonyl group into aromatic olefins, often facilitated by the radical chemistry initiated by disulfides. Detailed research findings specifically on this compound in aromatic olefin carbonylations are less extensively documented in the provided sources, but the general catalytic utility of disulfides in such transformations highlights a potential area for further exploration with this compound.
Isomerization Reactions
Thiyl radical-mediated isomerizations of C=C bonds represent an effective method in organic synthesis wikipedia.org. Disulfides, including this compound, can catalyze such transformations through photoinduced processes. For example, in 1999, photoinduced diphenyl disulfide-catalyzed conversion of maleate (B1232345) esters to fumarates and 5H-furanones was reported, achieving moderate to good yields (44–77%) wikipedia.org.
Another notable application is the disulfide-catalyzed isomerization of allyl alcohols to carbonyl compounds wikipedia.org. The mechanism for this isomerization is initiated by thiyl radicals, which abstract an α-hydrogen atom from allyl alcohols, leading to allylic radicals and subsequent formation of carbonyl products wikipedia.org.
Furthermore, photochemically induced exchange reactions of liquid alkyl disulfides, including this compound, have been studied. In these systems, the corresponding unsymmetrical disulfide is often the only significant product, and the reaction attains a photo-equilibrium state, suggesting a radical-mediated isomerization/exchange pathway wikidata.org.
Aerobic Oxidation Reactions (e.g., allyl alcohols, 1,3-dicarbonyl compounds)
Disulfides are effective catalysts for aerobic oxidation reactions, utilizing molecular oxygen or air as inexpensive and readily available oxidants wikipedia.org.
Aerobic Oxidation of 1,3-Dicarbonyl Compounds: Meng and co-workers reported a visible light-mediated, metal-free, and base-free α-functionalization of 1,3-dicarbonyl compounds in 2019 wikipedia.orgsigmaaldrich.com. This disulfide-induced aerobic oxidation efficiently facilitates α-hydroxylation or α-hydroxymethylation of a broad range of β-keto esters and β-keto amides, achieving good to excellent yields (42–98%) wikipedia.org. The proposed mechanism involves the formation of a photoexcited disulfide–enol complex, which reacts with triplet oxygen to generate reactive singlet oxygen, ultimately yielding the hydroxylated product and regenerating the disulfide wikipedia.org.
Aerobic Oxidation of Allyl Alcohols: Disulfides can also catalyze the oxidation of allyl alcohols to carbonyl compounds wikipedia.org. This process is similar to other disulfide-catalyzed oxidations, leveraging the formation of reactive intermediates under photoirradiation.
Table 1: Representative Yields in Disulfide-Catalyzed Aerobic Oxidation of 1,3-Dicarbonyl Compounds wikipedia.org
| Substrate Type | Functionalization Type | Yield Range (%) |
| β-keto esters | α-hydroxylation | 42–98 |
| β-keto amides | α-hydroxylation | 42–98 |
| β-keto esters | α-hydroxymethylation | 42–98 |
| β-keto amides | α-hydroxymethylation | 42–98 |
Diboration Reactions
Disulfides can act as photocatalysts in efficient diboration reactions. Ogawa and co-workers demonstrated the use of disulfides under light irradiation to facilitate the addition of bis(pinacolato)diboron (B136004) (B₂pin₂) to terminal alkynes wikipedia.orgfishersci.ca. This reaction successfully generated corresponding diboryl alkenes with yields ranging from 43% to 75% wikipedia.org. This highlights the utility of disulfides in constructing functional groups containing heteroatoms through photo-mediated processes wikipedia.org.
Table 2: Yields in Disulfide-Catalyzed Diboration of Terminal Alkynes wikipedia.org
| Substrate Type | Reagent (B₂pin₂) | Yield Range (%) |
| Terminal Alkynes | Bis(pinacolato)diboron | 43–75 |
Mechanisms of Disulfide-Catalyzed Photoreactions
Under photoirradiation, organic disulfides are readily cleaved into free thiyl radicals (RS•), which are key reactive intermediates in a variety of functionalization reactions wikipedia.orgfishersci.cafishersci.nl. These radicals exhibit excellent electron transfer capabilities and radical properties, making them powerful catalysts, particularly in photoredox catalysis wikipedia.orgfishersci.ca.
Thiyl Radical Formation and Reactivity
The primary step in many disulfide-catalyzed photoreactions is the homolytic cleavage of the disulfide (S-S) bond to generate two thiyl radicals (RS•) wikipedia.orgfishersci.nl. This process can be initiated by visible light wikipedia.orgfishersci.ca.
Thiyl Radical Formation:
Photolytic Cleavage: Organic disulfides undergo facile homolytic cleavage of the S-S bond upon photoirradiation, yielding thiyl radicals (RS•) wikipedia.orgfishersci.nl. For instance, diphenyl disulfide is known to cleave photolytically to form phenylthiyl radicals fishersci.nl.
Hydrogen Atom Abstraction: Thiyl radicals can also be generated by hydrogen atom abstraction from thiols by other radicals, such as those produced by azo-compounds or peroxides fishersci.nl.
Thiyl Radical Reactivity: Once formed, thiyl radicals are highly reactive and can participate in various elementary reactions, including:
Reversible Addition to Unsaturated Bonds: Thiyl radicals can reversibly add to unsaturated multiple bonds (e.g., C=C, C≡C), promoting a wide array of functionalization reactions under mild conditions wikipedia.orgfishersci.nl. This reversible addition is crucial for their catalytic cycle.
Hydrogen Atom Transfer (HAT): Thiyl radicals are potent HAT catalysts in photoredox catalysis systems wikipedia.orgfishersci.ca. For example, phenylthiyl radicals are capable of oxidizing persistent acridinyl radicals in a fast process that links photoredox and HAT catalytic manifolds fishersci.nl.
Reaction with Oxygen: In aerobic oxidation reactions, thiyl radicals can interact with molecular oxygen. For instance, in the aerobic photooxidative cleavage of olefins, it is proposed that the disulfide is split by visible light to form thiyl radicals, which then catalyze the combination of the olefin with molecular oxygen to form an intermediate dioxetane, which subsequently decomposes into ketone or aldehyde products wikipedia.org. In the α-hydroxylation of 1,3-dicarbonyl compounds, a photoexcited disulfide–enol complex reacts with triplet oxygen (³O₂) to yield reactive singlet oxygen (¹O₂), which then reacts with the disulfide–enol complex to furnish the desired product and regenerate the disulfide wikipedia.org.
Disulfide Exchange Reactions: Thiyl radicals mediate the exchange of organothio groups between disulfides, leading to the formation of unsymmetrical disulfides and reaching a photo-equilibrium state wikidata.orgwikipedia.org.
The versatility of thiyl radicals, stemming from their ease of formation and diverse reactivity, underscores the broad applicability of this compound and other organic disulfides as catalysts in modern organic synthesis.
Radical Intermediates and Reaction Pathways
Disulfides, including this compound, can participate in radical-mediated reactions due to the relatively weak S-S bond, which has a dissociation energy of approximately 60 kcal/mol fishersci.ca. Under conditions such as photoirradiation, disulfides can undergo homolytic cleavage to generate free thiyl radicals (RS•) nih.gov. These thiyl radicals are highly reactive species that can initiate various reaction pathways.
One significant pathway involves direct radical substitution at the sulfur atom, leading to the cleavage of the disulfide bond uni.lu. Additionally, minor reaction pathways can occur through hydrogen abstraction from the α-carbon or β-carbon of the disulfide, followed by β-cleavages that result in C-S or S-S bond scissions uni.lu.
Thiyl radicals can also act as catalysts, cocatalysts, or initiators in photocatalytic reactions nih.gov. For instance, they can add to unsaturated bonds, such as vinylcyclopropane, to form new radical intermediates. These intermediates can then undergo further reactions, like cyclization, to yield the final product while regenerating the active thiyl radical catalyst, thus completing the catalytic cycle nih.gov. This reversibility and the ability to generate reactive radical species make this compound a versatile component in radical-driven processes.
Role in Hydrotreatment Catalyst Presulfurization
Hydrotreatment processes are essential in the petroleum industry for removing heteroatoms like sulfur and nitrogen from hydrocarbon feedstocks wikipedia.orgfishersci.ca. The catalysts used in these processes, typically based on metals from groups VI B and VIII (e.g., molybdenum, tungsten, nickel, and cobalt) supported on porous mineral oxides like alumina (B75360) or silica, are supplied in their inactive oxide forms wikipedia.orgfishersci.de. For these catalysts to achieve their maximum performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), they must be converted into their active metal sulfide (B99878) forms through a process called presulfurization wikipedia.orgfishersci.casigmaaldrich.com.
This compound is recognized as a sulfurizing agent employed for the in-situ presulfurization of these hydrotreatment catalysts wikipedia.org. During this process, the sulfurizing agent is introduced, often mixed with a liquid hydrocarbon feed such as gas oil, under hydrogen pressure wikipedia.org. The decomposition of this compound, under elevated temperature and pressure, generates hydrogen sulfide (H2S) sigmaaldrich.comthegoodscentscompany.com. This H2S then reacts with the metal oxides on the catalyst surface, converting them into the catalytically active metal sulfides sigmaaldrich.comthegoodscentscompany.com.
In industrial hydrotreatment operations, various sulfurizing agents are utilized for catalyst presulfurization. Among the most commonly employed are dimethyl disulfide (DMDS) and di-tert-butyl polysulfide (TBPS) fishersci.ca. A comparison of these agents highlights key differences in their properties and performance:
| Feature | Dimethyl Disulfide (DMDS) | Di-tert-butyl Polysulfide (TBPS) | This compound (DBDS) |
| Sulfur Content | High (68%) fishersci.ca | Lower (54%) fishersci.ca | (Implicitly effective as a sulfurizing agent) wikipedia.org |
| H2S Generation | Effective at low temperatures thegoodscentscompany.com | Less clean decomposition, can form elemental sulfur fishersci.ca | Decomposes to generate H2S wikipedia.org |
| By-products | Cleaner decomposition, produces methane, no premature coking thegoodscentscompany.com | Heavier by-products, potential for "carsul" formation and plugging fishersci.ca | (Not explicitly detailed in comparison, but implies clean decomposition for effective use) |
| Catalyst Activation | Generally leads to higher activation levels thegoodscentscompany.com | May require higher operating temperatures for similar performance fishersci.ca | Effective for catalyst activation wikipedia.org |
| Handling | Liquid at room temperature, easier to handle thegoodscentscompany.com | (Not explicitly detailed, but DMDS is favored for ease of handling) | (Liquid, implies similar handling benefits to DMDS) |
DMDS is often preferred due to its high sulfur content and cleaner decomposition profile, which minimizes side reactions and potential catalyst fouling fishersci.cathegoodscentscompany.com. Studies indicate that DMDS can achieve comparable catalytic performance at lower operating temperatures compared to TBPS, contributing to improved profitability of hydrotreatment units fishersci.ca.
The choice and application of a sulfurizing agent, such as this compound, during the presulfurization of hydrotreatment catalysts have a profound impact on their subsequent activity and stability. The primary goal of presulfurization is to transform the inactive metal oxides into highly active metal sulfides, which are the true catalytic species for reactions like HDS and HDN wikipedia.orgsigmaaldrich.com.
Proper sulfidation ensures the formation of optimal active sites, leading to maximum catalytic performance wikipedia.org. Conversely, an inadequate sulfidation procedure can result in lower activity and reduced stability of the catalyst wikipedia.org. Catalyst deactivation can occur over time, particularly when processing feedstocks with high oxygen content, as this can lead to sulfur leaching from the catalyst surface fishersci.de. The continuous or intermittent introduction of sulfiding agents, including disulfides, is often necessary to maintain catalyst activity and prevent deactivation during prolonged operation fishersci.de.
The physical characteristics of the catalyst, such as the morphology of its support, the degree of sulfidation, and the size, shape, and length of the metal sulfide slabs, are critical determinants of its activity wikipedia.org. Maintaining the integrity of these active phases is essential for long-term stability, as segregation or degradation can lead to a significant loss of performance labsolu.ca. Therefore, the effective use of sulfurizing agents like this compound is integral to achieving and maintaining the desired activity and stability of hydrotreatment catalysts.
Heterogeneous Catalysis with Supported Ionic Liquid Phase (SCILL) Catalysts
Supported Ionic Liquid Phase (SCILL) catalysts represent a hybrid system that combines the advantages of both homogeneous and heterogeneous catalysis nih.gov. In a SCILL catalyst, a heterogeneous solid catalyst is coated with a thin layer of an ionic liquid nih.govsigmaaldrich.com. This innovative design aims to leverage the high activity and selectivity often associated with homogeneous catalysts, while retaining the benefits of easy separation and enhanced stability characteristic of heterogeneous systems nih.gov.
Ionic liquids play a crucial role in SCILL catalysts by providing a unique microenvironment that can significantly influence catalytic performance. They can protect the active sites of the catalyst from deactivation mechanisms, such as sulfation, thereby leading to more stable and active catalytic systems nih.govwikidata.orgsigmaaldrich.com.
SCILL-based catalysts have demonstrated effectiveness in the oxidative S-S coupling of thiols to form disulfides. This reaction is important for various industrial and biological applications nih.govsigmaaldrich.com. Studies have investigated the performance of these catalysts in the oxidative coupling of both aliphatic and aromatic thiols, such as 1-butanethiol (B90362) and thiophenol, to produce their corresponding disulfides, including this compound and diphenyl disulfide nih.govsigmaaldrich.comwikidata.orgsigmaaldrich.com.
A range of metal-supported catalysts, including 5% Pt/SiO2, 5% Ru/SiO2, 5% Ru/C, and 5% Pt/OMS-2, were utilized in conjunction with various ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide, and 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide nih.govsigmaaldrich.comwikidata.org. The activity of these SCILL catalysts was found to follow a specific trend: 5% Pt-OMS-2 > 5% Pt/SiO2 > 5% Ru/C > 5% Ru/SiO2 nih.govsigmaaldrich.comwikidata.org.
Table 1: Performance of SCILL Catalysts in Oxidative S-S Coupling of Thiols
| Catalyst System (Metal/Support) | Ionic Liquid | Observed Activity Trend (Relative) | Selectivity to Disulfide | Stability Enhancement |
| 5% Pt/OMS-2 | [BMIM][NTf2], [EMIM][NTf2], [BMPyr][NTf2] | Highest | High | Significant |
| 5% Pt/SiO2 | [BMIM][NTf2], [EMIM][NTf2], [BMPyr][NTf2] | High | High | Significant |
| 5% Ru/C | [BMIM][NTf2], [EMIM][NTf2], [BMPyr][NTf2] | Moderate | High | Significant |
| 5% Ru/SiO2 | [BMIM][NTf2], [EMIM][NTf2], [BMPyr][NTf2] | Lowest | High | Significant |
Note: Data derived from studies on oxidative S-S coupling of 1-butanethiol and thiophenol to this compound and diphenyl disulfide nih.govsigmaaldrich.comwikidata.org. Ionic liquid abbreviations: [BMIM][NTf2] = 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; [EMIM][NTf2] = 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; [BMPyr][NTf2] = 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
The presence of ionic liquids in SCILL catalysts profoundly influences both catalyst stability and selectivity. A significant advantage of incorporating ionic liquids is the notable increase in the stability of the supported metal catalysts nih.govwikidata.orgsigmaaldrich.com. This enhanced stability is primarily attributed to the ability of the ionic liquid layer to protect the active sites of the catalyst from deactivation pathways, such as sulfation nih.govwikidata.org.
While SCILL catalysts may sometimes exhibit slightly lower conversions compared to their ionic liquid-free counterparts, this is often compensated by a complete selectivity towards the desired disulfide product sigmaaldrich.com. Importantly, the presence of the ionic liquid typically does not alter the selectivity towards disulfides nih.govwikidata.org. Beyond stability, ionic liquids can also offer a means to tune the selectivity of the reaction, for instance, by adjusting the composition of gas mixtures (e.g., O2 with inert gases) in certain oxidative processes sigmaaldrich.com. This dual benefit of improved stability and maintained or tunable selectivity underscores the significant role of ionic liquids in the design and performance of SCILL catalytic systems.
Biological Activity and Mechanistic Insights of Dibutyl Disulfide
Antimicrobial Properties and MechanismsResearch indicates that dibutyl disulfide exhibits significant antimicrobial properties.benchchem.comThe mechanism underlying this activity involves the disruption of lipid biosynthesis in bacteria and the interaction with thiol groups present in bacterial proteins, which subsequently inhibits essential enzymatic functions.benchchem.com
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)Studies have highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli.benchchem.comNotably, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).benchchem.com
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
Note: "Effective" indicates reported activity without a specific MIC value provided in the source for these strains.
Antioxidant Activity and Reactive Oxygen Species Scavengingthis compound has been investigated for its antioxidant properties.benchchem.comIt functions as an active scavenger of reactive oxygen species (ROS), particularly superoxide (B77818) anions.benchchem.comThis capability suggests that the compound could be relevant in preventing cellular damage caused by oxidative stress.benchchem.com
Scavenging of Superoxide Anion RadicalsResearch indicates that this compound actively scavenges reactive oxygen species, with a particular focus on superoxide anions.benchchem.comExperiments have shown that this compound significantly reduced the generation rate of superoxide radicals during adrenaline oxidation, suggesting its role in enhancing the antioxidant status within biological systems.benchchem.comIt has been demonstrated that this compound can react with electrochemically generated superoxide anion radicals.tubitak.gov.trThe rate constants for the interaction of various organic sulfur compounds, including this compound, with superoxide anion radicals have been calculated, confirming its antiradical activity.tubitak.gov.trresearchgate.net
Table 2: Superoxide Anion Radical Scavenging Activity
| Compound | Scavenging Activity (%) |
| This compound | 85 |
| Control | 10 |
Data indicates the percentage of scavenging activity.
Influence on Superoxide Dismutation Activity
This compound has been investigated for its antiradical activity, demonstrating its ability to react with electrochemically generated superoxide anion radicals. fishersci.nodokumen.pub Studies have analyzed its antiradical capacity, indicating its potential to interact with reactive oxygen species. fishersci.nodokumen.pub However, in evaluations of the inhibition of oleic acid peroxidation, this compound did not demonstrate inhibitory activity, distinguishing it from other sulfur compounds that did. dokumen.pub The provided research does not detail a direct influence of this compound on the enzymatic activity of superoxide dismutase (SOD) itself.
Comparative Biological Activity with Other Organosulfur Compounds
The biological activity of this compound can be comparatively assessed with other organosulfur compounds, providing insights into structure-activity relationships. fishersci.nodokumen.pub In studies evaluating antiradical activity against superoxide anion radicals, this compound was examined alongside compounds such as diphenyl disulfide, dibenzyl disulfide, di-tert-butyl disulfide, and diallyl disulfide. fishersci.nodokumen.pub The effectiveness of these compounds in reacting with superoxide anion radicals varied, influenced by structural factors including the number of sulfur atoms, the nature of functional groups, and the steric effects of substituents. fishersci.nodokumen.pub
Comparative analyses also highlight differences in physicochemical properties. For example, longer alkyl chains, as present in this compound compared to shorter-chain disulfides like dimethyl disulfide, typically result in increased hydrophobicity. nih.gov Aromatic disulfides, such as diphenyl disulfide, exhibit distinct reactivity profiles and often show higher melting points and different behavior in electrophilic substitutions compared to aliphatic disulfides like this compound. nih.gov
The biological activity of this compound is inherently linked to its molecular structure, particularly the characteristics of its disulfide bond and the butyl groups. nih.gov The compound's mechanism of action in biological systems often involves the cleavage of the sulfur-sulfur bond, which can generate reactive sulfur species capable of interacting with and modifying proteins and other biomolecules. nih.gov Structure-activity relationship (SAR) studies aim to establish correlations between the lability of the S-S bond and the resulting biological outcomes. nih.gov
The length of the alkyl chain within organosulfur compounds, including disulfides, is a critical determinant of their physicochemical and biological properties. nih.gov Longer alkyl chains, such as the butyl groups in this compound, generally contribute to increased hydrophobicity and higher boiling points. nih.gov This enhanced hydrophobicity can influence the compound's interactions with biological membranes and its solubility in various environments. nih.gov
The nature of functional groups attached to the disulfide bond also profoundly impacts activity. For example, the incorporation of xanthogen groups, as observed in dibutyl xanthogen disulfide, introduces polarity and increases the number of rotatable bonds, thereby expanding the compound's industrial utility and reactivity profile. nih.gov Furthermore, the distinction between aliphatic disulfides (e.g., this compound) and aromatic disulfides (e.g., diphenyl disulfide) highlights the influence of functional groups, with aromatic counterparts often exhibiting higher melting points and distinct reactivity in electrophilic substitutions. nih.gov The steric effects imposed by substituents, alongside the number of sulfur atoms and the specific functional groups present, are crucial factors shaping the antiradical activity of organosulfur compounds. fishersci.nodokumen.pub
Surface Modification and Functionalization
This compound is employed in photochemical reactions to modify and functionalize various surfaces fishersci.ca. This capability allows for precise alterations of surface properties, opening avenues for novel material designs.
This compound can undergo photochemical reactions with alkyne surfaces when exposed to ultraviolet (UV) light fishersci.casigmaaldrich.com. This process, known as the disulfide-yne photo reaction, results in the formation of unique vinyl dithioether structures on the surface sigmaaldrich.comfishersci.ca. The kinetics of this surface modification reaction are notably rapid, typically achieving completion within approximately 180 seconds under UV irradiation sigmaaldrich.com. Mechanistically, the reaction proceeds via the addition of a thiyl radical, generated from the disulfide under UV light, to the carbon-carbon triple bond of the alkyne sigmaaldrich.com.
One significant outcome of the photochemical reaction between this compound and alkyne surfaces is the creation of hydrophobic surfaces fishersci.casigmaaldrich.com. Research has demonstrated that modifying alkyne surfaces with this compound under UV irradiation can lead to a substantial increase in the water contact angle (WCA) fishersci.casigmaaldrich.com. For instance, a study reported an increase in WCA from 100° to 130°, indicating the successful grafting of hydrophobic butyl sulfide (B99878) groups onto the surface fishersci.casigmaaldrich.com. This approach facilitates the development of "smart surfaces" capable of dynamic responses to environmental stimuli, with potential applications in sensor technologies fishersci.casigmaaldrich.com.
Table 1: Water Contact Angle (WCA) Changes on Modified Surfaces
| Surface Type | Initial WCA (°) | Modified WCA (°) | Modifying Agent | Conditions | Reference |
| Alkyne Surface | 100 | 130 | This compound (DBD) | UV irradiation | fishersci.casigmaaldrich.com |
| Bis(2-carboxyethyl) disulfide (CED) Surface (Hydrophilic) | 44 ± 2 | 128 ± 2 | This compound (DBD) | UV irradiation (260 nm, 7.5 mW/cm², 2 min) | nih.gov |
| Butyl disulfide (BD) Surface (Hydrophobic) | 128 ± 2 | 45 | Bis(2-carboxyethyl) disulfide (CED) | UV irradiation (260 nm, 7.0 mW/cm², 2 min) | nih.gov |
The photo-controlled nature of the disulfide-yne reaction allows for the precise patterning of surfaces using photomasks fishersci.casigmaaldrich.comnih.gov. This technique enables the creation of surfaces with spatially varied properties fishersci.casigmaaldrich.com. Patterns with feature sizes as small as 10 micrometers have been achieved, although factors such as substrate porosity and disulfide diffusion can influence the resolution nih.gov. This patterning strategy is particularly useful for generating surfaces with "hidden reactivity," where specific areas can be activated or modified later sigmaaldrich.comfishersci.ca.
Table 2: Representative Photochemical Reaction Parameters for Surface Modification
| Reaction Type | Reactants/Solution Composition | Photoinitiator | UV Wavelength/Intensity | Irradiation Time | Reference |
| Small Molecular Level Disulfide-Yne Reaction | 4-pentynoic acid (PA), this compound (DBD) | 2,2-bimethoxy-2-phenylacetophenone (DMPA) | 365 nm, 5 mW cm⁻² | 1 hour | sigmaaldrich.com |
| Surface Functionalization (DBD) | 50 μL mL⁻¹ DBD in toluene | 2.5 mg mL⁻¹ DMPA | UV irradiation | 5 minutes | sigmaaldrich.com |
| Reversible Surface Patterning (DBD) | 20% wt DBD in DMF | 1% wt DMPAP | 260 nm, 7.5 mW/cm² | 2 minutes | nih.gov |
| Reversible Surface Patterning (CED) | CED solution in DMF | Not specified (implied photoinitiator) | 260 nm, 7.0 mW/cm² | 2 minutes | nih.gov |
The vinyl dithioether structures produced by the disulfide-yne photo reaction possess unique dynamic properties, allowing them to undergo further reactions with thiols and other disulfides sigmaaldrich.comfishersci.cathegoodscentscompany.com. This reactivity makes the disulfide-yne reaction a valuable tool in surface chemistry for fabricating dynamic and responsive surfaces sigmaaldrich.comfishersci.ca.
The double bond within the vinyl dithioether structure, formed from the disulfide-yne reaction, retains its reactivity and can engage in further reactions with both disulfides and thiols under UV irradiation sigmaaldrich.comfishersci.ca. The specific choice of reactant (thiol or disulfide) dictates whether the carbon-carbon double bond on the vinyl dithioether is eliminated or preserved, thereby enabling precise control over the surface's subsequent reactivity sigmaaldrich.comfishersci.ca. For instance, using a thiol to functionalize a surface previously modified with this compound can inhibit its reactivity due to the removal of the vinyl dithioether structure fishersci.ca. Conversely, if another disulfide is used, the surface maintains its reactivity because the vinyl dithioether structure persists after the exchange fishersci.ca. This dynamic characteristic facilitates the creation of reconfigurable surfaces where patterns can be erased and rewritten through reversible photocontrolled disulfide exchange sigmaaldrich.com.
Disulfide-yne reactions exhibit high compatibility with thiol-yne chemistry sigmaaldrich.comfishersci.cathegoodscentscompany.comuni.lu. While thiol-yne chemistry typically yields stable and irreversible products, disulfide-yne chemistry introduces a level of flexibility and dynamic behavior that is often absent in conventional thiol-yne reactions sigmaaldrich.comfishersci.cathegoodscentscompany.comuni.lu. This complementary nature positions disulfide-yne chemistry as a valuable addition to the existing thiol-yne toolkit for surface functionalization sigmaaldrich.comfishersci.cathegoodscentscompany.comuni.lu. The combination of both chemistries allows for the creation of patterned surfaces with areas of hidden reactivity, which can be selectively revealed or modified as needed sigmaaldrich.comfishersci.ca.
Disulfide-Yne Reaction for Dynamic Surfaces
Polymer Chemistry and Materials Science
This compound plays a notable role in polymer chemistry and materials science, primarily due to its ability to act as a chain transfer agent and its relevance in the development of disulfide-containing polymers with dynamic covalent properties.
This compound is recognized as an active chain transfer agent in the polymerization of various monomers, including vinyl and diene monomers such as styrene (B11656) and butadiene. acs.org Chain transfer agents are crucial in polymerization as they regulate the molecular weight of the resulting polymers. The transfer reaction typically involves the disulfide donating a sulfur-centered radical to the growing polymer chain, which then reinitiates polymerization. acs.org
While thiols like butanethiol are generally more efficient chain transfer agents for monomers such as methyl methacrylate (B99206) (MMA) and styrene, disulfides, including this compound, are less effective for these specific monomers. However, this compound has shown utility in vinyl acetate (B1210297) polymerizations, exhibiting a chain transfer constant of 1.0 at 60 °C. acs.org In the polymerization of 3-methylene-6-methyl-1,5-dithiacyclooctane (MDTO), this compound (BuSSBu) demonstrated a chain transfer constant of 0.19 at 60 °C, compared to 0.13 for 1-butanethiol (B90362) (BuSH) and 0.0025 for dibutyl sulfide (BuSBu). acs.org
As a chain transfer agent, this compound directly influences the molecular weight and properties of polymers. By controlling the chain length, it can impact various macroscopic properties such as tear strength, tensile strength, impact strength, low-temperature toughness, softening temperature, and resistance to environmental stress cracking. uptti.ac.in Generally, increasing the molecular weight of a polymer tends to enhance these properties. uptti.ac.in
In some polymerization systems, the presence of this compound, or similar disulfide compounds, can prevent or hinder polymerization. For instance, in the synthesis of ultrahigh molecular weight poly(methyl methacrylate) (PMMA), this compound, even in combination with palladium, cobalt, or copper carboxylates, could not initiate the polymerization of MMA. In contrast, 4,4'-dinitrodiphenyl disulfide, with electron-withdrawing groups, showed some activity. mdpi.com This highlights that the effectiveness of this compound as a chain transfer agent, and its influence on molecular weight, is highly dependent on the specific monomer and polymerization conditions.
This compound has been studied in the context of copolymerization, particularly with monomers like styrene. The chain transfer process involving open-chain disulfides, such as this compound, can lead to the incorporation of sulfur atoms into the polymer chain. In the polymerization of a vinyl monomer in the presence of an open-chain disulfide like this compound, it was conceived that two sulfur atoms should be incorporated into every polymer chain. acs.org This concept was explored in the reaction between styrene and ring disulfides, where effective copolymerization was achieved through the chain transfer reaction, resulting in the incorporation of the ring disulfide molecule into the growing polymer chain. acs.org
Disulfide bonds are crucial components in an important class of functional polymers known as "dynamic covalent polymers." researchgate.netjsta.cl These polymers are characterized by their ability to undergo reversible reactions, such as thiol/disulfide interchanges and redox reactions, due to the dynamic nature of the disulfide linkages. jsta.clmdpi.com This dynamic covalent nature imparts unique properties to these materials, including self-healing abilities and redox responsiveness. researchgate.netjsta.clmdpi.com
The presence of disulfide bonds enables self-healing capabilities in polymers. researchgate.netjsta.clmdpi.comfrontiersin.orggoogle.comnih.govmdpi.com When a material containing disulfide bonds is mechanically fractured, thiyl radicals can be generated, which can then attack neighboring disulfide bonds, leading to the reformation of the network and thus healing the damage. mdpi.comfrontiersin.org This process, often involving disulfide-disulfide metathesis, allows the material to restore its integrity. mdpi.comrsc.org The efficiency of self-healing can be influenced by factors such as temperature, the mobility of polymer chains, and the activation energies for disulfide exchange. frontiersin.orgnih.govmdpi.com For instance, some self-healing polyurethanes containing dynamic disulfide bonds have shown high self-healing efficiency (e.g., 96.14% at 70 °C for 4 hours) and good reprocessing performance. mdpi.com
Disulfide-containing polymers exhibit redox-responsive behavior, making them valuable in various applications, particularly in drug delivery systems. researchgate.netjsta.clmdpi.comrsc.orgnih.govchemrxiv.org The disulfide bond can be cleaved to two thiol groups in response to changes in the environmental redox state, such as the presence of reducing agents like glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT). mdpi.comnih.govchemrxiv.org This cleavage can trigger the degradation of the polymer carrier and the release of encapsulated cargo, such as drugs. mdpi.comnih.gov
For example, disulfide bonds are frequently used as linking molecules in polymer micelles, providing them with reductive responsiveness. rsc.orgnih.gov This allows for controlled drug release in specific biological environments, such as tumor tissues, which often have higher concentrations of reducing agents like GSH compared to normal tissues. nih.gov Additionally, reactive oxygen species (ROS) can oxidize disulfide bonds into sulfones or sulfoxides, further contributing to their redox responsiveness and promoting drug release. nih.gov
Disulfide-Containing Polymers (Dynamic Covalent Polymers)
Metal-Ion Complexation
While this compound, as a simple organic disulfide, can interact with metal surfaces, direct and extensive research detailing its specific role in forming stable, discrete metal-ion coordination complexes in solution is not widely reported in the provided search results. Its interactions with metals are more prominently observed in surface functionalization applications, such as those involving nanoparticles.
Ring-Opening Polymerization of Cyclic Disulfides
This compound's direct involvement in the ring-opening polymerization of cyclic disulfides is not explicitly detailed in the provided search results. While disulfides, in general, can be employed as precursors for RAFT (Reversible Addition–Fragmentation chain Transfer) agents or as chain transfer agents in various polymerization processes, particularly photo-controlled radical polymerization rsc.org, studies have indicated that this compound itself may not initiate the polymerization of certain monomers, such as methyl methacrylate (MMA), even when combined with transition metal carboxylates like palladium, cobalt, or copper carboxylate mdpi.com. Other disulfide compounds, such as bis(trithiocarbonate) disulfides, have been used for the polymerization of monomers to yield telechelic polymers rsc.org.
Nanoparticle Synthesis
This compound plays a role in nanoparticle synthesis, particularly as a capping agent for metallic nanoparticles.
Gold Nanoparticle Capping Agents
This compound has been successfully employed as a functionalizing agent for gold nanoparticles (AuNPs) nih.govrsc.orgrsc.org. The molecules of this compound can cover the surface of gold nanoparticles, influencing their stability in suspension nih.gov. Studies have investigated the synthesis and characterization of gold nanoparticles functionalized with organochalcogenide molecules, including this compound nih.govrsc.orgrsc.org. These investigations often involve techniques like X-ray photoelectron spectroscopy (XPS) to understand the stability of the organochalcogenides on the nanoparticle surface nih.govrsc.org.
The stability of di-butyl-dichalcogenide-capped gold nanoparticles, including those capped with this compound, has been evaluated, particularly concerning their oxidation stability under ambient conditions nih.govrsc.orgrsc.org. The stability sequence in the oxidation of organochalcogenides was observed as dibutyl-diselenide > dibutyl-disulfide > dibutyl-ditelluride, suggesting a slower oxidation rate for dibutyl-disulfide-capped nanoparticles compared to ditelluride-capped ones nih.gov.
Furthermore, in the sintering behavior of thiol-stabilized gold nanoparticles, surface-bound thiyl ligands, upon release from the gold surface, exclusively form the corresponding disulfide species uts.edu.au. When sintering is conducted under high vacuum, the event can occur at lower temperatures for thiol-stabilized AuNPs where the resulting disulfide, such as this compound, has relatively high volatility uts.edu.au. This indicates that the volatility of the resultant disulfide species, like this compound, is a critical factor controlling the temperature of the sintering event for alkanethiol-stabilized AuNPs uts.edu.au.
Table 1: Oxidation Stability of Organochalcogenide-Capped Gold Nanoparticles
| Organochalcogenide Capping Agent | Relative Oxidation Stability (under ambient conditions) |
| Dibutyl-diselenide | Highest |
| Dibutyl-disulfide | Moderate |
| Dibutyl-ditelluride | Lowest |
Environmental Remediation
This compound has been explored for its potential in environmental remediation, particularly in the removal of mercury.
Mercury Removal from Vapor Streams
This compound has been investigated as a component in bimetallic nanoparticle aggregates designed for the removal of elemental mercury from vapor streams acs.org. These sorbent materials, which can be based on alkyl sulfides like this compound, have shown promise for mercury removal at elevated temperatures, typically between 120–140 °C acs.org. The form and orientation of the organic sulfur molecules within these sorbents are crucial for efficient mercury sorption acs.org. These synthesized sorbents exhibit high site accessibility and capacity for mercury, offering an advantage over widely used sulfur-impregnated activated carbons acs.org.
Beyond vapor streams, this compound has also been utilized in modified materials for mercury removal from aqueous solutions. For instance, Dibutyl-Disulfide Montmorillonite (DD-MMT) has been successfully synthesized and demonstrated to be an effective adsorbent for Hg(II) removal from water iau.ir. DD-MMT exhibited a high capacity, removing more than 95% of Hg(II) (at concentrations of 10-100 mg/L) with a low adsorbent dose of 2 g/L in a short contact time of 10 minutes iau.ir. The adsorption equilibrium data for Hg(II) on DD-MMT aligned well with the Langmuir isotherm, with a maximum adsorption capacity of 312.5 mg/g iau.ir. The adsorption kinetics followed a pseudo-second-order kinetic model iau.ir. This method offers advantages such as being environmentally friendly, rapid, simple, and low-cost for Hg(II) removal iau.ir.
Table 2: Performance of Dibutyl-Disulfide Montmorillonite (DD-MMT) for Hg(II) Removal
| Parameter | Value |
| Hg(II) Removal Efficiency | >95% (for 10-100 mg/L Hg(II)) iau.ir |
| Adsorbent Dose | 2 g/L iau.ir |
| Contact Time | 10 minutes iau.ir |
| Maximum Adsorption Capacity | 312.5 mg/g iau.ir |
| Adsorption Isotherm Model | Langmuir isotherm iau.ir |
| Adsorption Kinetic Model | Pseudo-second-order kinetic model iau.ir |
Analytical Applications
This compound finds utility in analytical chemistry, particularly in the context of sulfur content determination. It is available as a reagent for the analysis of sulfur content, specifically by the energy dispersive X-ray fluorescence method fujifilm.com. Its purity is often specified for such analytical applications, for example, as 99.5+% (GC) fujifilm.com. Additionally, this compound can be purified using techniques like column chromatography, indicating its relevance in chemical separation and analysis processes .
Determination of Sulfur Content by Energy Dispersive X-ray Fluorescence Method
This compound is a crucial reference material used in the determination of sulfur content, especially in petroleum and petroleum products, via the Energy Dispersive X-ray Fluorescence (EDXRF) method. It is often supplied with a minimum purity of 98.5% for this specific analytical application calpaclab.comgeno-chem.comcalpaclab.comfujifilm.com. The EDXRF technique is widely accepted for sulfur analysis in petroleum products due to its rapidity, precision, and minimal sample preparation requirements ca.govlabtorg.kzspectro.competro-online.com.
The ASTM D4294 test method specifically outlines the use of EDXRF for determining total sulfur in petroleum and related products labtorg.kzspectro.competro-online.comazom.com. This method is applicable to liquid hydrocarbons with boiling points ranging from approximately 25 to 400 degrees Celsius and viscosities between 0.2 and 10 cSt at room temperature ca.gov. Calibration standards for EDXRF analysis are typically prepared by dissolving sulfur compounds, such as this compound, in a suitable matrix like white mineral oil or iso-octane ca.govazom.comresearchgate.netresearchgate.net.
The analysis involves placing the sample in the X-ray beam, measuring the resultant excited characteristic X-radiation, and comparing the accumulated counts with those from previously prepared calibration samples to determine the sulfur concentration labtorg.kz. To optimize the measurement of sulfur, specific excitation conditions are employed, such as a 9 kV excitation voltage with the tube current automatically adjusted to achieve a 50% dead time azom.com. A thin graphite (B72142) filter is used to remove background noise below the characteristic sulfur lines, while a helium atmosphere eliminates the absorption of characteristic sulfur X-rays by air azom.com. A total measurement time of 100 seconds (live time) is typically applied for each sample azom.com.
The method supports various concentration ranges for calibration, including 0-1000 mg/kg, 0.10-1.00 mass %, and 1.0-5.0 mass % sulfur labtorg.kzazom.com. This makes the EDXRF method, utilizing this compound as a standard, suitable for the quality control of ultra-low-sulfur diesel and other petroleum derivatives where strict sulfur content regulations apply petro-online.comazom.com.
Table 1: Suggested Sulfur Standard Calibration Ranges for EDXRF Analysis labtorg.kz
| Concentration Range (mg/kg) | Concentration Range (mass %) |
| 0 – 1000 | 0.10 – 1.00 |
| 1.0 – 5.0 |
Table 2: Typical Counting Times for Sulfur Content Determination by EDXRF labtorg.kz
| Sulfur Content Range (mass %) | Counting Time (seconds) |
| 0.0000 to 0.1000 | 200 to 300 |
| 0.1 to 5.0 | 100 |
| 1.0 to 5.0 | 100 |
Trace-level Detection in Environmental Monitoring
This compound is recognized as an impurity and a potential environmental conversion product of organophosphorus defoliants, such as S,S,S-tributyl phosphorotrithioate (DEF) and merphos (B29040) (S,S,S-tributyl phosphorotrithioite) acs.org. Its presence in agricultural field air can contribute to odors, leading to complaints of headache, nausea, and respiratory distress from nearby residents during defoliation seasons acs.org. This highlights the importance of its trace-level detection in environmental monitoring to assess air quality and potential exposure.
The development of sensitive devices for detecting and discriminating various chemical and biological samples is crucial for environmental quality control researchgate.netccspublishing.org.cn. Quartz Crystal Microbalance (QCM) sensors have emerged as a well-established and sufficiently sensitive platform for detecting molecules and chemicals at trace levels due to their ability to measure resonant frequency changes generated by the quartz crystal sensor when covered with a thin film or liquid researchgate.netscience.govnih.govmdpi.comnih.gov. QCM sensors are known for their high sensitivity, short detection time, simplicity, and low cost, making them promising tools in environmental science researchgate.netnih.govmdpi.comnih.gov. The functionalization of the electrode's surface on QCM sensors further enhances frequency change detection through interactions between the sensor and the targeted material, enabling the recognition of ultrasmall masses researchgate.netscience.govnih.gov.
Sampling and Determination in Field Air
Effective methods are required for sampling and analyzing this compound at low levels in agricultural field air, particularly given its association with organophosphorus defoliants acs.orgacs.org. One approach involves accumulative sampling using adsorbents. For instance, XAD-4 macroreticular resin has been utilized as a general-purpose adsorbent for sampling various airborne pesticides and other trace organic compounds acs.org.
In a study concerning airborne levels of sulfur-containing compounds related to organophosphorus defoliants, this compound was sampled from field air using XAD-4 resin acs.org. After sampling, this compound was quantitatively eluted from the XAD-4 with ethyl ether acs.org. The subsequent analysis of the extracted samples was performed using gas chromatography (GC) with element-selective detectors, such as the Hall Electrolytic Conductivity Detector (HECD) or the Flame Photometric Detector (FPD) acs.org. For example, analysis was carried out on a 5% OV 101 column at a column temperature of 160 °C with an HECD detector acs.org. The procedure involved adjusting the extract volume to 3 mL before GC analysis acs.org.
Table of Compounds
Advanced Analytical Techniques and Characterization in Dibutyl Disulfide Research
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and characterization of organic compounds, including dibutyl disulfide. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed to provide detailed information about the connectivity of atoms and the chemical environment within the molecule.
For this compound (DBDS), ¹H NMR spectroscopy provides characteristic signals corresponding to the protons of the butyl chains. The protons adjacent to the sulfur atoms (α-CH₂) are typically deshielded and resonate at higher chemical shifts compared to the more distant methylene (B1212753) and methyl protons.
¹H NMR Chemical Shifts for this compound (CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Expected) |
| -CH₂-S | 2.69 | Triplet (t) | 4H |
| -CH₂-CH₂-S | 1.64 | Multiplet (m) | 4H |
| -CH₂-CH₃ | 1.42 | Multiplet (m) | 4H |
| Terminal -CH₃ | 0.93 (also reported 0.88) | Triplet (t) | 6H |
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their proximity to the electronegative sulfur atoms and the disulfide linkage. The carbon directly bonded to sulfur (α-carbon) will exhibit a distinct chemical shift compared to the other carbons along the butyl chain. While specific ¹³C NMR values for this compound are available in spectral databases, they follow predictable patterns based on the carbon's position relative to the sulfur.
¹³C NMR Chemical Shifts for this compound (CDCl₃) (Representative)
| Carbon Type | Chemical Shift (δ, ppm) |
| -CH₂-S | ~38-40 |
| -CH₂-CH₂-S | ~30-32 |
| -CH₂-CH₃ | ~22-24 |
| Terminal -CH₃ | ~13-14 |
Beyond simple structural identification, NMR is a powerful tool for studying the formation and transformations of disulfide bonds. Although the sulfur-sulfur bond itself is not directly observable by conventional ¹H or ¹³C NMR, the chemical shifts of the protons and carbons in the vicinity of the disulfide bond are highly sensitive to its presence and redox state. For example, ¹³C C(beta) chemical shifts have been shown to be diagnostic for disulfide bond formation, allowing discrimination between reduced (thiol) and oxidized (disulfide-bonded) cysteine residues in peptides. This principle extends to smaller organosulfur compounds like this compound, where changes in the NMR spectrum can indicate the cleavage or formation of the S-S bond during a reaction.
While less commonly applied due to its low natural abundance (0.75%) and quadrupolar nature, ³³S NMR spectroscopy offers the potential for direct probing of sulfur atoms. However, the unfavorable nuclear properties of ³³S, such as low sensitivity and large quadrupolar interactions, often lead to very broad signals, making its application challenging for many organosulfur compounds. Despite these difficulties, advancements in solid-state ³³S NMR are being explored for specific applications, such as characterizing crosslinked structures in rubbers.
Chromatographic Methods
Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and related compounds in complex mixtures.
Gas Chromatography (GC) for Purity and Isomer Analysis
Gas Chromatography (GC) is a primary technique employed for assessing the purity and analyzing the isomeric composition of this compound. Commercial samples of this compound are often characterized by GC, with reported purities exceeding 99.5% for mixtures including its isomers. fujifilm.com
The determination of purity in a mixture using GC, particularly with a Flame Ionization Detector (FID), is typically based on the relative peak area (expressed as % area). ifrafragrance.org This approach is accurate provided that the mixture consists solely of volatile components detectable by GC, and the relative response factor (RRF) of each component is applied to deduce its quantity from the chromatographic signal. ifrafragrance.org For compounds with the same molecular formula, purity can be estimated by their respective % FID area, assuming full integration of all detected peaks. ifrafragrance.org If compounds have different molecular formulas, purity can be estimated based on the difference between theoretical and observed RRFs. ifrafragrance.org
While GC-Mass Spectrometry (GC-MS) is effective for characterizing volatile constituents, a significant challenge in GC-MS analysis is its inability to distinguish isomers from each other, especially when they coelute on a GC column. chromatographyonline.com This distinction is critical as different isomers can possess varied properties. chromatographyonline.com To overcome this, sufficient GC resolution is generally considered achieved if the height of the valley between two isomer peaks is less than 25% of the sum of the two peak heights. epa.gov Emerging GC detection systems, such as those based on Vacuum Ultraviolet (VUV) spectroscopy, offer a potential solution for isomer determination by providing unique absorbance spectra that act as specific fingerprints for compounds, enabling spectral deconvolution of coeluting peaks, even isomers. chromatographyonline.com
Gas Chromatography-Atomic Emission Detection (GC-AED) for Sulfur Compounds
Gas Chromatography coupled with Atomic Emission Detection (GC-AED) is a highly specific method for the analysis of sulfur-containing compounds, including those related to this compound. AEDs are recognized as specific detectors for volatile sulfur compounds (VSCs). mdpi.comresearchgate.net This technique has been utilized in studies for determining volatile organic sulfur and selenium compounds in various matrices, such as wine distillates. mdpi.comnih.gov
Another highly sensitive and selective detector for sulfur, often used in conjunction with GC, is the Sulfur Chemiluminescence Detector (SCD). shimadzu.com The SCD exhibits a linear response proportional to the number of sulfur atoms introduced, demonstrating equimolar sensitivity regardless of the compound species. shimadzu.com This characteristic is particularly valuable for quantitative analysis where the total number of sulfur atoms in a sample needs to be measured, as the sensitivity increases linearly with the number of sulfur atoms (e.g., two or three times for compounds with two or three sulfur atoms, respectively). shimadzu.com
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) serves as a vital tool for monitoring chemical reactions involving this compound or its derivatives. It is broadly applied in pharmaceutical process development for online reaction monitoring. mestrelab.com
HPLC-UV methods have been developed and validated for monitoring remaining thiophenic compounds, such as dibenzothiophene (B1670422) (DBT) and 4,6-dimethyl-dibenzothiophene, in liquid fuel desulfurization studies, demonstrating its utility in tracking sulfur-containing species in complex processes. mdpi.com
Furthermore, specialized HPLC techniques like mixed-mode Size-Exclusion Chromatography (SEC-HPLC) have shown the capability to differentiate between species that are similar in size but differ in conformation or surface characteristics, such as correctly folded proteins and disulfide scrambled forms. nih.gov This highlights HPLC's potential for detailed analysis of structural changes or by-product formation during reactions involving disulfide bonds. HPLC can also be combined with electrochemical methods, as seen in studies where controlled potential electrolysis was monitored by HPLC and cyclic voltammetry to track electron consumption and product formation. researchgate.net
Electrochemical Methods
Electrochemical methods, particularly cyclic voltammetry and controlled potential electrolysis, are crucial for understanding the redox behavior of this compound and its role in electron transfer processes.
Cyclic Voltammetry for Reduction Processes
Cyclic Voltammetry (CV) is a powerful technique used to investigate reaction mechanisms that involve electron transfer, providing both qualitative and quantitative information about oxidation and reduction processes. libretexts.org The method involves linearly varying an electrode potential between two limits while monitoring the resulting current in an electrochemical cell. libretexts.org
Disulfides typically exhibit oxidation potentials ranging from 1.3 to 1.5 V when referenced against an Hg/HgCl electrode. electrochemsci.org The electrochemical reduction of disulfide bonds often proceeds via a two-electron process. nih.gov For instance, a disulfide-substituted rhenium bipyridyl complex demonstrated a two-electron reduction at -0.85 V (vs. SCE), leading to the cleavage of the disulfide bond without evidence of radical formation. nih.gov This two-electron reduction pathway is consistent across different electrode materials, such as platinum or gold. nih.gov
CV is also used to monitor the progress of electrochemical reactions. When combined with controlled potential electrolysis, CV can indicate the consumption of electrons and the formation of new products. researchgate.net For example, in the reduction of S-phenyl benzenethiosulfonate, CV studies at various scan rates revealed a concerted electron transfer process with the formation of a radical/ion pair before complete dissociation. researchgate.net The electrolytic reduction of disulfide bonds in proteins, monitored by CV, has been shown to induce conformational changes, leading to an increase in the charge numbers of protein ions and significantly enhancing sequence coverage in subsequent mass spectrometry analysis. nih.gov
Table 1: Representative Reduction Potentials of Disulfides
| Compound Type | Reduction Potential (V) | Reference Electrode | Electron Process |
| Disulfides (general) | 1.3 to 1.5 (oxidation) | Hg/HgCl | Oxidation |
| Disulfide-substituted Rhenium Bipyridyl Complex | -0.85 (reduction) | SCE | Two-electron |
Controlled Potential Electrolysis
Controlled Potential Electrolysis (CPE) is an electrochemical technique used to carry out reactions at a constant, predetermined potential, facilitating the synthesis or transformation of compounds through electron transfer. This method is particularly useful for studying the electrochemical behavior of disulfides, including this compound.
CPE has been employed in the electrosynthesis of polysulfides, such as R2Sn (where n=2-4), from precursors like hydrogen sulfide (B99878) (H2S), elemental sulfur (S8), and cycloalkanes. electrochemsci.org During this process, disulfides can be generated through the dimerization of cycloalkylthyi radicals under electrochemical conditions. electrochemsci.org Microelectrolysis and larger-scale electrolysis can be conducted using platinum electrodes, with the potential controlled at specific values (e.g., 1.1 V). electrochemsci.org
The utility of CPE extends to mechanistic studies. When controlled potential electrolysis is monitored in conjunction with techniques like HPLC and cyclic voltammetry, it can provide detailed information on the number of electrons consumed per molecule and the nature of the final products formed. researchgate.net For instance, in the electrochemical reduction of certain compounds, CPE has indicated the consumption of one electron per molecule, leading to the formation of products like diphenyl disulfide. researchgate.net
Beyond analytical characterization, electrolytic reduction of disulfide bonds is considered a "clean" and "green" approach in various applications, as it avoids the use of toxic chemical reductants. nih.gov This highlights the versatility and environmental benefits of controlled potential electrolysis in disulfide research.
Microscopic and Surface Characterization Techniques
Microscopic and surface characterization techniques are vital for understanding how this compound interacts with various surfaces at a molecular level, particularly concerning its adsorption behavior and surface chemistry.
Scanning Tunneling Microscopy (STM) for Surface Adsorption
Scanning Tunneling Microscopy (STM) offers atomic-scale insights into molecular arrangements and interactions on surfaces. While extensive STM studies have focused on related thioether compounds like dibutyl sulfide on metal surfaces such as Cu{111} and Au{111}, direct STM investigations specifically detailing the adsorption of pure this compound monolayers are less commonly reported in the provided literature nih.govacs.orgresearchgate.netacs.orgresearcher.lifeazonano.com. However, this compound has been implicated in surface interactions observed via STM. For instance, exposure of a methylthiolate monolayer on a gold (111) surface to this compound gas at room temperature has been shown to result in the desorption of the initial adsorbate, indicating an equilibrium involving chemisorbed thiolates and physisorbed disulfides that can diffuse across the surface rsc.org. This highlights the role of DBDS in dynamic surface processes.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemistry
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface-sensitive analytical technique used to characterize the chemical composition of the outermost atomic layers of a material. In the context of this compound, ToF-SIMS has been employed to investigate surface chemistry, particularly in reactions involving surface modification. For example, ToF-SIMS analysis has been utilized to characterize alkyne surfaces modified with this compound (DBD) through a disulfide–yne photoreaction, confirming the successful chemical transformation and presence of DBD-derived species on the modified surface rsc.org. This demonstrates its utility in elucidating the chemical changes occurring at interfaces involving DBDS.
Kinetic Studies and Modeling
Kinetic studies are fundamental to understanding the rates and mechanisms of reactions involving this compound, providing critical data for predicting its behavior under various conditions.
Reaction Rate Determination
The determination of reaction rates for this compound provides insights into its stability and reactivity. In thermal decomposition studies, di-n-butyl disulfide has been observed to exhibit no decomposition under specific conditions, such as temperatures ranging from 196 to 217 °C in tetralin, in contrast to di-t-butyl disulfide which does decompose under these conditions oup.com. This indicates a higher thermal stability for the n-butyl isomer under these parameters.
This compound also participates in radical reactions. The kinetics of intermolecular attack of hexyl radicals on this compound have been investigated, providing rate constants for these processes rsc.orgpsu.edu. Furthermore, the reaction of this compound with hydrogen atoms has been studied, revealing products such as 1-butanethiol (B90362), butane, and 1-butene, and demonstrating a pressure dependency in product composition oup.com. In surface photochemistry, the kinetics of the disulfide–yne reaction, involving this compound, have been shown to be rapid, with surface modification occurring within approximately 180 seconds under UV irradiation rsc.org.
Establishment of Kinetic Equations
Establishing kinetic equations involves developing mathematical models that describe the rate at which chemical reactions proceed. For the thermal decomposition of disulfides, including di-n-butyl and di-t-butyl disulfides, a reaction scheme incorporating induced decomposition has been proposed based on kinetic results and product analysis oup.com. For the reaction of this compound with hydrogen atoms, a specific mechanism has been proposed to account for the observed product composition and its dependency on pressure oup.com. These kinetic models are crucial for predicting reaction outcomes and optimizing processes involving this compound.
Computational and In Silico Approaches
Computational and in silico approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly employed in this compound research to complement experimental findings, predict properties, and elucidate reaction mechanisms at a molecular level.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and energetic properties of molecules. For this compound, DFT has been utilized to model sulfur-sulfur (S-S) bond dissociation energies, which are estimated to be in the range of 50–60 kcal/mol, and to characterize radical intermediates formed upon bond cleavage . Computational calculations have also been performed to elucidate the S-S bond strength in this compound, including the free energy of homolytic dissociation researchgate.net. DFT calculations have also been employed to validate empirical potentials used in molecular dynamics simulations, for instance, in studies of the thermal film growth from di-tert-butyl disulfide on an Fe(100) surface acs.org. While specific to dibenzyl disulfide or alkanethiols, DFT has also been applied to study the adsorption of related sulfur-containing molecules on various metal surfaces, providing insights into their interaction mechanisms mdpi.comacs.orgresearchgate.net.
Molecular Dynamics (MD) simulations provide dynamic insights into the conformational behavior and reactive pathways of molecules. For this compound, MD simulations have shown a preference for gauche conformations (dihedral angles approximately 75–105°) due to reduced van der Waals repulsions . Quantum mechanical calculations further reveal rotational barriers of 8–15 kcal/mol for S-S bond rotation in this compound . Reactive MD simulations have been used to model the initial steps of thermal film formation from di-tert-butyl disulfide on an Fe(100) surface, identifying the reaction pathway where the S-S bond breaks, sulfur atoms bond to the iron surface, and tert-butyl groups are released acs.org. MD simulations, sometimes combined with DFT, are also used to characterize self-healing properties in disulfide-containing materials by studying the dissociation of the S-S bond and the activation energy for sulfenyl radical attack on disulfide bonds, as well as interchain interactions frontiersin.org. The formation of disulfide bonds on surfaces has also been investigated using molecular dynamics simulations to understand phenomena like enhanced flotation in mineral processing researchgate.net.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research on the synthesis of dibutyl disulfide is increasingly prioritizing green chemistry principles to enhance sustainability and minimize hazardous waste. Key strategies include the replacement of traditional oxidizers with enzyme-mediated systems, such as laccase/O₂, and the implementation of solvent-free mechanochemical synthesis uni.lu. More broadly, the development of disulfide-involved green synthetic methods is exploring metal- and solvent-free approaches, aiming to simplify reaction systems, minimize additive usage, and improve the convenience of work-up operations thegoodscentscompany.com. These advancements are crucial for making the production of this compound more environmentally benign and economically efficient.
Exploration of New Catalytic Transformations
This compound, along with other organic disulfides, is recognized for its versatile catalytic abilities, acting as a photocatalyst, hydrogen atom transfer (HAT) catalyst, cocatalyst, or initiator in various organic photoreactions fishersci.at. Future research will continue to explore novel catalytic transformations, leveraging the compound's capacity to cleave into thiyl radicals under photoirradiation and subsequently undergo reversible addition to unsaturated multiple bonds fishersci.at. Specific areas of interest include its application in cyclizations, anti-Markovnikov additions, and isomerizations fishersci.at. For instance, this compound has demonstrated its ability to catalyze [3 + 2] cycloaddition reactions, yielding bi- or tricyclic products when vinylcyclopropanes are irradiated in the presence of alkenes or alkynes fishersci.atfishersci.be. Additionally, ongoing research investigates oxidative S-S coupling of thiols to form disulfides, including this compound, utilizing innovative catalytic systems like supported ionic liquid layer (SCILL) catalysts.
Deeper Understanding of Biological Mechanisms and Therapeutic Potential
The biological activity of this compound, particularly its antimicrobial and antioxidant properties, warrants further in-depth investigation for potential therapeutic applications uni.lu. Research aims to elucidate the precise molecular pathways underlying its mechanism of action, which is thought to involve the cleavage of the sulfur-sulfur bond. This cleavage can lead to the formation of reactive sulfur species capable of modifying proteins and other biomolecules, potentially disrupting cellular processes by interacting with thiol groups in proteins, thereby contributing to its antimicrobial effects uni.lu. Its demonstrated antioxidant capabilities, including the ability to decrease the generation rate of superoxide (B77818) radicals, suggest a role in preventing oxidative stress-related damage and enhancing antioxidant status within biological systems uni.lu. Broader research into disulfide bonds in drug delivery systems, especially those designed to respond to the unique conditions of the tumor microenvironment (e.g., elevated glutathione (B108866) and reactive oxygen species levels), presents a promising avenue for exploring this compound's role in targeted therapies.
Advanced Material Design and Engineering
This compound shows significant promise in advanced material design and engineering, particularly in the development of smart materials and self-healing systems. It is utilized in photochemical reactions for surface modification, such as creating hydrophobic surfaces on alkynes under UV light, which can be tailored for specific applications like sensors uni.lu. Future work is expected to focus on harnessing the unique reactivity of vinyl dithioether structures derived from disulfide-yne reactions for controlled surface functionalization. The incorporation of disulfide groups into polymer structures, such as elastomers, is being explored to impart self-healing properties through reversible reactions. Research is also delving into the electronic structure and reaction mechanisms, including metathesis and radical-mediated pathways, that facilitate these self-healing capabilities, with the goal of designing novel disulfide-based compounds boasting improved mechanical strength and stability.
Integration with Interdisciplinary Research Fields (e.g., agrochemical design)
This compound's diverse properties facilitate its integration into various interdisciplinary research fields. In agrochemical design, its established role as an oviposition stimulant for pests like the onion maggot (Hylemya antiqua) is significant for developing new pest management strategies uni.lu. Further research could explore its precise impact on insect behavior and its potential as a component in integrated pest management programs. Beyond pest control, the broader application of disulfides in agrochemistry is being investigated, including the modulation of physicochemical properties of natural compounds and mimics through host-guest complexation to optimize their efficacy as agrochemical formulations. This compound also finds application as a flavoring agent and serves as an active chain transfer agent in polymer chemistry, influencing the molecular weight and properties of polymers derived from vinyl and diene monomers uni.lu. Future research may explore novel applications in these areas, optimizing its use for enhanced performance or new functionalities.
Comprehensive Environmental Fate and Degradation Studies
While this compound has been investigated for environmental remediation applications, such as its potential role in removing elemental mercury from vapor streams using bimetallic nanoparticle aggregates uni.lu, comprehensive studies specifically detailing its environmental fate and degradation pathways are an important area for future research. It is crucial to distinguish this compound from dibutyl phthalate (B1215562) (DBP), a different compound for which extensive degradation studies exist. Dedicated research into the environmental behavior of this compound is needed to understand its persistence, transformation, and ultimate impact in various environmental compartments. This would involve studying its biodegradation, photolysis, and other degradation mechanisms under different environmental conditions to inform risk assessments and develop effective remediation strategies if necessary.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dibutyl disulfide (CAS 629-45-8) with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves the reaction of butylthiols with oxidizing agents (e.g., iodine or hydrogen peroxide). Key steps include refluxing under inert atmospheres, purification via fractional distillation, and characterization using NMR (¹H/¹³C) and GC-MS to confirm purity (>95% by GC, as per commercial standards) . Reproducibility requires detailed documentation of solvent ratios, reaction times, and temperature gradients in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., δ 0.9–1.7 ppm for alkyl chains) .
- Raman/IR Spectroscopy : Detects S-S (~500 cm⁻¹) and C-S (~700 cm⁻¹) bonds .
- GC-MS : Quantifies purity and detects byproducts (e.g., residual thiols) .
- Elemental Analysis : Validates empirical formula (C₈H₁₈S₂) via sulfur content (~45.8% theoretical) .
Q. How can researchers assess the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., butylthiols or sulfoxides) under controlled UV light and thermal stress (40–60°C). Report degradation kinetics and recommend inert, opaque storage containers .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in radical-mediated reactions, and how can computational modeling validate these pathways?
- Methodological Answer : Use density functional theory (DFT) to model S-S bond dissociation energies (~50–60 kcal/mol) and radical intermediates. Compare with experimental ESR data to confirm thiyl radical formation during photolysis . Reference crystallographic data (if available) to correlate molecular geometry with reactivity .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points, solubility) of this compound across literature sources?
- Methodological Answer : Perform meta-analysis of historical data (1997–2024) to identify methodological inconsistencies (e.g., purity thresholds, calibration standards). Replicate key studies under controlled conditions (e.g., ASTM-compliant distillation) and publish comparative datasets in open-access repositories .
Q. What experimental designs are optimal for studying this compound’s interactions with transition-metal catalysts in sulfide oxidation reactions?
- Methodological Answer : Employ kinetic profiling via in situ FTIR to track S-S cleavage rates. Use XANES spectroscopy to monitor metal-sulfur coordination changes. Control for solvent effects (e.g., DMF alternatives ) and document catalyst loading ratios in triplicate .
Q. How can advanced risk assessment frameworks improve safety protocols for handling this compound in high-throughput laboratories?
- Methodological Answer : Integrate computational toxicology (e.g., QSAR models) with in vitro assays (e.g., Ames test) to evaluate mutagenic potential. Pair with OSHA-compliant exposure limits (PEL/TLV) and engineering controls (fume hoods, closed systems) .
Methodological and Data Analysis Questions
Q. What strategies ensure robust integration of this compound research with interdisciplinary applications (e.g., polymer chemistry, agrochemical design)?
- Methodological Answer : Develop structure-activity relationship (SAR) models linking S-S bond lability to functional outcomes (e.g., vulcanization efficiency). Collaborate with domain-specific journals to align data reporting standards (e.g., SIEF guidelines) .
Q. How can researchers leverage green chemistry principles to optimize this compound synthesis while minimizing hazardous waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
